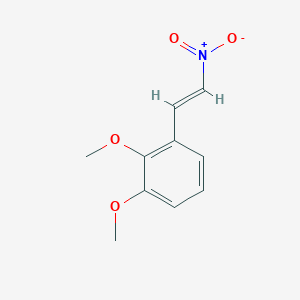

(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 184401. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethoxy-3-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-5-3-4-8(10(9)15-2)6-7-11(12)13/h3-7H,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJZSDMKKDTNHZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2815-67-0, 37630-20-9 | |

| Record name | NSC184401 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC93685 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trans-2,3-dimethoxy-beta-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene from 2,3-dimethoxybenzaldehyde

An In-depth Technical Guide to the Synthesis of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene from 2,3-dimethoxybenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable synthetic intermediate. The core of this transformation is the Henry nitroaldol reaction, a classic and efficient method for carbon-carbon bond formation. This document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses critical process parameters, and highlights the synthetic utility of the nitroalkene product. It is intended for researchers and professionals in organic synthesis and drug development who require a robust and well-understood method for preparing substituted nitrostyrenes.

Introduction: The Strategic Importance of Substituted Nitrostyrenes

This compound is a member of the α,β-unsaturated nitro compound family, often referred to as nitrostyrenes. These molecules are not merely synthetic curiosities; they are powerful and versatile intermediates in organic chemistry. The electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity makes them excellent Michael acceptors.

The synthetic value of these compounds is most prominently realized in their conversion to other functional groups. For instance, reduction of the nitro group and the alkene can lead to the formation of β-amino alcohols, a crucial motif in many pharmaceutical agents and chiral auxiliaries.[1] The nitro group is a significant pharmacophore in its own right, found in numerous drugs where it can influence both pharmacokinetics and pharmacodynamics.[2][3][4] Therefore, a reliable synthesis of molecules like this compound is of considerable strategic importance in medicinal chemistry and materials science.[2][5]

The synthesis from 2,3-dimethoxybenzaldehyde and nitromethane proceeds via the Henry reaction, also known as the nitroaldol reaction.[1][6] This base-catalyzed condensation is analogous to the aldol reaction and provides a straightforward route to β-nitro alcohols, which typically undergo spontaneous or induced dehydration to yield the final nitroalkene product.[7][8]

The Reaction Mechanism: A Stepwise Analysis

The conversion of 2,3-dimethoxybenzaldehyde to this compound is a two-stage process that occurs in a single pot: a base-catalyzed nitroaldol addition followed by dehydration. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: Nitroaldol Addition

-

Deprotonation of Nitromethane: The reaction is initiated by a base (B:), which abstracts an acidic α-proton from nitromethane. The pKa of these protons is approximately 10, making them readily removable by common bases.[9] This deprotonation forms a resonance-stabilized nitronate anion, which is the key nucleophile in this reaction.

-

Nucleophilic Attack: The carbon atom of the nitronate anion attacks the electrophilic carbonyl carbon of 2,3-dimethoxybenzaldehyde. This step forms a new carbon-carbon bond and generates a tetrahedral intermediate, a β-nitro alkoxide.

-

Protonation: The alkoxide is protonated by the conjugate acid of the base (BH⁺) or the solvent, yielding the β-nitro alcohol intermediate. Under certain mild conditions, this intermediate can be isolated.[6]

Stage 2: Dehydration to the Nitroalkene

-

Elimination: In the presence of a base and typically with heating, the β-nitro alcohol undergoes dehydration. A base removes the proton on the carbon adjacent to the nitro group, which is still acidic. This initiates an E1cB-like elimination, where the resulting carbanion expels the hydroxide leaving group to form a carbon-carbon double bond.[9]

The reaction strongly favors the formation of the (E)-isomer due to its greater thermodynamic stability, which minimizes steric repulsion between the bulky aromatic ring and the nitro group.

Caption: Figure 1: Mechanism of the Henry Reaction and Dehydration

Validated Experimental Protocol

This protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Compound | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2,3-Dimethoxybenzaldehyde | 166.17 | 5.00 g | 30.1 | Starting material |

| Nitromethane | 61.04 | 2.75 g (2.4 mL) | 45.1 | Reagent, use in excess |

| Ammonium Acetate | 77.08 | 1.50 g | 19.5 | Catalyst/Base |

| Glacial Acetic Acid | 60.05 | 20 mL | - | Solvent |

| Ethanol | 46.07 | ~50 mL | - | For washing/recrystallization |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethoxybenzaldehyde (5.00 g, 30.1 mmol).

-

Reagent Addition: Add glacial acetic acid (20 mL), nitromethane (2.4 mL, 45.1 mmol), and ammonium acetate (1.50 g, 19.5 mmol). The use of a slight excess of nitromethane ensures complete consumption of the aldehyde.

-

Heating and Reflux: Place the flask in a heating mantle and heat the mixture to reflux (approximately 118-120°C). Maintain a gentle reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature, and then further cool in an ice bath for 30 minutes. The product will precipitate as a bright yellow solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystalline solid with a small amount of cold water (2 x 15 mL) followed by cold ethanol (1 x 15 mL) to remove residual acetic acid and unreacted starting materials.

-

Drying: Dry the product under vacuum or in a desiccator. The typical yield of the crude product is 80-90%.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from ethanol to yield bright yellow needles.

Experimental Workflow Diagram

Caption: Figure 2: Experimental Synthesis Workflow

Product Data and Characterization

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molar Mass | 209.20 g/mol |

| Appearance | Bright yellow crystalline solid |

| Melting Point | 93-95 °C (literature) |

| Theoretical Yield | 6.30 g (from 5.00 g of aldehyde) |

| Typical Actual Yield | 5.0 - 5.7 g (80-90%) |

Characterization Notes:

-

¹H NMR: Expect two doublets in the vinyl region (~7.5-8.0 ppm) with a large coupling constant (J ≈ 13-16 Hz), characteristic of the trans (E) configuration. Signals for the aromatic protons and two methoxy singlets will also be present.

-

IR Spectroscopy: Key peaks will include strong absorptions for the nitro group (NO₂) at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch), and a peak for the C=C double bond at ~1640 cm⁻¹.

Field Insights and Process Optimization

-

Choice of Catalyst: Ammonium acetate is an ideal catalyst for this one-pot reaction. It is weakly basic enough to deprotonate nitromethane but also provides an acidic component (acetic acid from hydrolysis or the solvent itself) that facilitates the dehydration of the intermediate β-nitro alcohol. Other amine bases like ethylenediamine diacetate can also be effective. Stronger bases like NaOH or KOH can be used but may require a separate dehydration step and can lead to side reactions if not carefully controlled.[7][10]

-

Solvent System: Glacial acetic acid is an excellent solvent as it effectively dissolves the reactants and promotes the dehydration step. The reaction can also be performed in other solvents like ethanol or even under solvent-free conditions, but reaction times and yields may vary.[7]

-

Reaction Control: The reaction is generally robust. The primary considerations are ensuring the reaction goes to completion (monitored by TLC) and effective removal of the acetic acid solvent during work-up to ensure good crystallinity of the product. Insufficient washing can result in an oily or impure solid.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.

-

Reagent Hazards:

-

Nitromethane: Flammable and toxic. Avoid inhalation and skin contact.

-

Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle with care.

-

2,3-Dimethoxybenzaldehyde: May cause skin and eye irritation.

-

References

-

Henry Nitroaldol Reaction.

-

Nitroaldol condensation reaction of various aldehydes and different nitroalkanes.

-

Henry reaction.

-

Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes.

-

Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors.

-

Henry Reaction.

-

Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors.

-

Aldol Addition and Condensation Reactions.

-

Henry reaction of nitromethane with benzaldehyde catalyzed by 1-3.

-

Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.

-

Henry Reaction (Nitroaldol reaction).

-

1,2,3-Trimethoxy-5-((E)-2-nitrovinyl)benzene.

-

Supporting information for: A multicomponent reaction towards chromeno[3,4-d][1][7][11]triazoles.

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

-

Preparation method of 2,3-dimethoxy benzaldehyde.

-

(2-nitrovinyl)benzene product page.

-

(E)-(2-NITROVINYL)BENZENE.

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

-

Benzene, 1,2-dimethoxy-4-nitro-.

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]

- 3. svedbergopen.com [svedbergopen.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Henry Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 11. researchgate.net [researchgate.net]

The Knoevenagel Condensation for Nitrostyrene Formation: A Mechanistic and Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Nitrostyrenes are indispensable building blocks in modern organic synthesis, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their synthesis is most prominently achieved via the Knoevenagel condensation, a reliable carbon-carbon bond-forming reaction between an aromatic aldehyde and an active methylene compound, in this case, a nitroalkane.[3][4] This technical guide provides an in-depth exploration of the Knoevenagel condensation mechanism for nitrostyrene formation. We will dissect the catalytic cycle, compare various catalytic systems with field-proven insights, and provide detailed, validated experimental protocols. This document is intended to serve as a comprehensive resource for researchers in both academic and industrial settings, enabling the rational selection of synthetic strategies and the robust execution of experimental procedures.

The Strategic Importance of the Nitrostyrene Scaffold

The β-nitrostyrene moiety is a powerful and versatile functional group. The electron-withdrawing nature of the nitro group, conjugated with the styrenyl double bond, renders the molecule highly reactive and amenable to a variety of synthetic transformations.[2] This reactivity makes nitrostyrenes key intermediates in the synthesis of:

-

Pharmaceuticals: They are precursors to numerous biologically active molecules, including substituted phenethylamines (e.g., psychoactive compounds), antibacterial agents, and anticancer drugs.[2][5]

-

Heterocyclic Compounds: The conjugated system acts as an excellent Michael acceptor and a dienophile in Diels-Alder reactions, facilitating the construction of complex cyclic and heterocyclic frameworks like pyrroles and dihydrofurans.[6][7][8]

-

Amino Compounds: The nitro group can be readily reduced to an amine, providing a straightforward route to valuable amino compounds.[1][9]

Given their significance, a thorough understanding of their synthesis is critical for any drug development or fine chemical synthesis program.

The Core Mechanism: A Step-by-Step Dissection

The Knoevenagel condensation for nitrostyrene synthesis is a base-catalyzed process that proceeds through three fundamental steps: deprotonation of the nitroalkane, nucleophilic addition to the aldehyde, and subsequent dehydration.[10][11] While often grouped with the Henry (or Nitroaldol) reaction, the Knoevenagel condensation specifically refers to the sequence that leads directly to the dehydrated α,β-unsaturated product.[1][12]

Step 1: Formation of the Nitronate Nucleophile (Enolate Equivalent)

The reaction is initiated by a base, which abstracts an acidic α-proton from the nitroalkane (e.g., nitromethane).[10][11] The pKa of nitromethane is approximately 10.2, making its α-protons sufficiently acidic to be removed by a range of bases, from strong alkoxides to weaker amines.[3] This deprotonation generates a resonance-stabilized nitronate anion, which serves as the key carbon nucleophile in the reaction. The choice of base is critical; strong bases like NaOH or KOH can catalyze the reaction efficiently but may also promote unwanted side reactions, whereas milder bases like primary amines or ammonium salts offer greater control.[3][13][14]

Step 2: Nucleophilic Attack and Formation of the Nitroaldol Adduct

The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[10][11] This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.[11] Protonation of this intermediate, typically by the conjugate acid of the base catalyst or the solvent, yields a β-nitro alcohol, also known as the Henry or nitroaldol adduct.[1][15] Under certain conditions, this nitroaldol can be isolated; however, in the context of nitrostyrene synthesis, it is typically a transient intermediate.

Step 3: Dehydration to the Final Product

The final step is the elimination of a water molecule (dehydration) from the β-nitro alcohol intermediate to form the stable, conjugated β-nitrostyrene.[4][11] This elimination is usually base-induced and is the rate-determining step in many cases.[16] The formation of the extended π-conjugated system provides a strong thermodynamic driving force for this step, often causing it to occur spontaneously under the reaction conditions.[4]

Caption: The three-step mechanism of the Knoevenagel condensation for nitrostyrene synthesis.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical parameter that dictates reaction efficiency, yield, and operational complexity.[17][18] A scientist's decision should be based on the specific substrate, desired scale, and available resources. The following table summarizes the performance of several common catalytic systems.

| Catalyst System | Catalyst Loading | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages & Causality | Disadvantages |

| Methylamine (in Methanol) | Varies | Room Temp. | 6 h - 7 days | 40-85 | Simple, mild conditions suitable for sensitive substrates. | Very long reaction times; can lead to polymer formation of the product.[14][17][18] |

| Sodium Hydroxide (in Methanol) | Stoichiometric | -10 to 30 | < 1 day | 80-83 | Very fast, almost instantaneous reaction; high yield.[13] | Highly exothermic initial reaction requires careful temperature control; strong base can cause side reactions.[13] |

| Ammonium Acetate (in Acetic Acid) | Stoichiometric | Reflux (100-115) | 2 - 6 h | 30-82 | Generally useful, shorter reaction times than methylamine, avoids polymer formation, making it a robust and reliable method.[14][17][18] | Requires reflux temperatures and acidic conditions. |

| Ethylenediamine Diacetate (EDDA) (in Ionic Liquid) | Catalytic | Varies | Varies | High | Can be used in "green" solvents like ionic liquids, allowing for catalyst and solvent recycling.[19] | May require specific ionic liquids which can be expensive. |

| Heterogeneous Catalysts (e.g., Sulfated Zirconia) | Catalytic | Varies | Varies | High | Easy separation and recycling of the catalyst, aligning with green chemistry principles.[17][20] | May require specialized catalyst preparation. |

Field-Validated Experimental Protocols

Trustworthiness in methodology stems from detailed, reproducible protocols. Below are two validated procedures for the synthesis of β-nitrostyrene from benzaldehyde and nitromethane.

Protocol 1: Ammonium Acetate in Acetic Acid

This method is often preferred for its general applicability and avoidance of polymerization side products.[14]

Methodology:

-

To a round-bottom flask equipped with a reflux condenser, add glacial acetic acid.

-

Add the substituted aromatic aldehyde (1 equivalent) and nitromethane (1.5 - 2 equivalents).

-

Add ammonium acetate (1 equivalent) to the mixture.

-

Heat the mixture to reflux (typically around 100-115°C) with stirring for 2-6 hours.[17] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker of ice water. The β-nitrostyrene product will precipitate as a yellow solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to yield pure β-nitrostyrene crystals.

Protocol 2: Sodium Hydroxide in Methanol (Organic Syntheses Procedure)

This classic, high-yield procedure requires careful control due to its exothermic nature.[13]

Methodology:

-

In a large, wide-mouthed flask equipped with a mechanical stirrer and thermometer, place nitromethane (1.0 mole), benzaldehyde (1.0 mole), and methanol.[13]

-

Cool the flask in an ice-salt bath to -10°C.

-

Prepare a solution of sodium hydroxide (1.05 moles) in water and cool it.

-

CAUTIOUSLY add the cold NaOH solution dropwise to the stirred nitromethane mixture, maintaining the temperature below 10°C. The initial addition is highly exothermic.[13] A bulky white precipitate of the nitroaldol salt will form.

-

After the addition is complete, stir for an additional 15 minutes.

-

Convert the pasty mass to a clear solution by adding a large volume of ice water.

-

In a separate large vessel, prepare a solution of hydrochloric acid.

-

Slowly pour the alkaline reaction mixture into the stirred acid solution. (Note: Adding acid to the alkaline solution can form an oil; the specified order is crucial for precipitating the desired solid product). [13]

-

A pale yellow crystalline mass of nitrostyrene will separate immediately.

-

Collect the crude product by suction filtration and wash with water until free from chlorides.

-

Purify the crude product by recrystallization from hot ethyl alcohol to obtain pure nitrostyrene melting at 57-58°C.[13]

Caption: A generalized workflow for the synthesis, isolation, and purification of β-nitrostyrene.

Product Characterization

The final product, β-nitrostyrene, is typically a pale yellow crystalline solid.[13] Its vapors are irritating to the eyes and nose.[13] Standard characterization includes:

-

Melting Point: Pure trans-β-nitrostyrene has a sharp melting point of 57-58°C.[13]

-

NMR Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure, showing characteristic peaks for the vinylic protons.[21][22]

-

UV-Vis Spectroscopy: The conjugated system gives a strong UV absorption, which can be used to monitor reaction kinetics.[23]

Conclusion

The Knoevenagel condensation remains a cornerstone reaction for the synthesis of β-nitrostyrenes, offering a versatile and efficient route to these valuable chemical intermediates. A deep understanding of the underlying mechanism—from the critical initial deprotonation to the final dehydration—empowers the researcher to make informed decisions regarding the choice of catalyst and reaction conditions. By leveraging validated protocols, such as the robust ammonium acetate method or the high-yield sodium hydroxide procedure, scientists can reliably access these scaffolds for applications in drug discovery and beyond. The continuous development of new catalytic systems, particularly in the realm of heterogeneous and green chemistry, promises to further enhance the utility and sustainability of this powerful synthetic tool.

References

- Navigating the Synthesis of Nitrostyrenes: A Comparative Guide to Catalytic Altern

- A Comparative Guide to Catalysts for β-Nitrostyrene Synthesis. (2025). Benchchem.

- The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols. (2025). Benchchem.

- Nitrostyrene. Organic Syntheses.

- Liu, J-L., & Peng, D-B. (2000). The Microwave Promoted Condensation of Aldehydes with Nitromethane. Chemical Journal of Chinese Universities, 21(S1), 511.

- The Genesis of a Versatile Functional Group: A Technical Guide to the Discovery and Historical Background of Nitroalkenes. (2025). Benchchem.

- Knoevenagel Condensation Doebner Modific

- Knoevenagel condensation mechanism and applic

- Crowell, T. I., & Kim, T. R. (1973). Kinetic analysis of nitrostyrene hydrolysis and the Knoevenagel condensation. Journal of the American Chemical Society, 95(20), 6781–6786.

- The Synthesis of Nitrostyrenes: A Historical and Technical Guide. (2025). Benchchem.

- Mechanism and free energy profile of base-catalyzed Knoevenagel condens

- Knoevenagel condens

- Knoevenagel Condens

- (A) Partial 1 H NMR spectrum of the nitrostyrene (3e) re.

- A review of the recent progress on heterogeneous catalysts for Knoevenagel condens

- The Synthesis of beta-Nitrostyrenes. Rhodium Archive.

- Knoevenagel Condens

- β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. (2006).

- Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker...

- Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (2018). PMC - NIH.

- Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2020). YouTube.

- knoevenagel condensation NaOH c

- β-nitrostyrene as a novel spectroscopic probe for measuring nucleophilicity. (2021). PubMed.

- Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. (2020).

- Developments and applications of α-bromonitrostyrenes in organic syntheses. (2024). RSC Publishing.

- One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. (2021). ChemRxiv.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Developments and applications of α-bromonitrostyrenes in organic syntheses - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02474E [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. purechemistry.org [purechemistry.org]

- 11. youtube.com [youtube.com]

- 12. The Microwave Promoted Condensation of Aldehydes with Nitromethane [cjcu.jlu.edu.cn]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 15. Sciencemadness Discussion Board - knoevenagel condensation NaOH catalyst? - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Knoevenagel Condensation [organic-chemistry.org]

- 20. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. β-nitrostyrene as a novel spectroscopic probe for measuring nucleophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the structure and purity of (E)-1,2-dimethoxy-3-(2-nitrovinyl)benzene. This compound, a derivative of β-nitrostyrene, is synthesized via the Henry condensation reaction and serves as a valuable intermediate in organic synthesis. For researchers and professionals in drug development, a thorough understanding of its spectroscopic profile is paramount for quality control and further molecular manipulation.

Introduction and Synthetic Rationale

This compound is typically synthesized through a base-catalyzed condensation of 2,3-dimethoxybenzaldehyde with nitromethane. This reaction, known as the Henry or nitroaldol reaction, is a classic C-C bond-forming method.[1][2] The initial product is a β-nitro alcohol, which readily dehydrates under the reaction conditions to yield the more stable, conjugated nitroalkene.[1][2] The trans or (E)-isomer is the thermodynamically favored product due to reduced steric hindrance.

The presence of the electron-withdrawing nitro group in conjugation with the aromatic ring and the vinyl group makes this class of compounds interesting for various synthetic transformations, including reductions to form corresponding amines or participation in Michael additions.[3][4] Accurate spectroscopic characterization is therefore essential to confirm the stereochemistry and purity of the final product.

Caption: Key ¹H NMR correlations for the target molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Record a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Spectral Interpretation:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Vinyl C (α to NO₂) | ~ 138 - 142 | Deshielded due to conjugation and proximity to the nitro group. |

| Vinyl C (β to NO₂) | ~ 135 - 139 | Also deshielded by conjugation. |

| Aromatic C (quaternary) | ~ 148 - 154 | Carbons bearing the methoxy groups. |

| Aromatic C (quaternary) | ~ 120 - 130 | Carbon attached to the vinyl group. |

| Aromatic C-H | ~ 110 - 128 | Aromatic carbons with attached protons. |

| Methoxy C (OCH₃) | ~ 55 - 60 | Typical range for methoxy carbons. |

Note: Predicted values are based on data from analogous compounds. [5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate. For Attenuated Total Reflectance (ATR) FT-IR, the solid sample is placed directly on the crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Spectral Interpretation:

The IR spectrum will show characteristic absorption bands confirming the presence of the nitro group, the carbon-carbon double bond, and the aromatic ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-O Asymmetric Stretch | ~ 1510 - 1550 | Strong |

| N-O Symmetric Stretch | ~ 1340 - 1360 | Strong |

| C=C Alkene Stretch | ~ 1620 - 1650 | Medium |

| =C-H Out-of-Plane Bend (trans) | ~ 960 - 980 | Strong |

| C=C Aromatic Stretch | ~ 1450 - 1600 | Medium-Weak |

| C-O Ether Stretch | ~ 1200 - 1275 | Strong |

| =C-H Aromatic Bending | ~ 750 - 900 | Strong |

The strong absorption band around 970 cm⁻¹ is particularly diagnostic for the (E)-isomer of the vinyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Use an ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions, which are then separated by their mass-to-charge ratio (m/z).

Expected Fragmentation Pattern:

The molecular ion peak [M]⁺ should be observed at an m/z corresponding to the molecular weight of C₁₀H₁₁NO₄ (209.20 g/mol ). Common fragmentation patterns for nitrostyrenes involve the loss of the nitro group (NO₂) or parts of the side chain.

-

[M]⁺: m/z = 209

-

[M - NO₂]⁺: m/z = 163

-

Loss of other fragments from the aromatic ring and methoxy groups may also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Data Acquisition: Record the absorbance spectrum over a range of approximately 200-500 nm.

Spectral Interpretation:

Due to the extended π-conjugation system involving the benzene ring, the vinyl group, and the nitro group, this compound is expected to be a yellow solid and exhibit strong UV-Vis absorption. The λ_max (wavelength of maximum absorbance) is anticipated to be in the range of 300-380 nm. This long-wavelength absorption is a result of the π → π* electronic transition within the conjugated system. [6]

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic use of NMR, IR, MS, and UV-Vis techniques. ¹H NMR is crucial for confirming the (E)-stereochemistry through the large coupling constant of the vinyl protons. ¹³C NMR complements this by identifying all unique carbon environments. IR spectroscopy provides definitive evidence of the key functional groups, especially the nitro group. Mass spectrometry confirms the molecular weight, and UV-Vis spectroscopy verifies the presence of the extended conjugated system. Together, these methods provide a robust and self-validating system for the structural confirmation and purity assessment of this important synthetic intermediate.

References

- A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. (n.d.). Royal Society of Chemistry.

-

Henry reaction. (2023, December 27). In Wikipedia. Retrieved from [Link]

- Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. (n.d.). The Royal Society of Chemistry.

-

Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

XXXV.--The Condensation of Aromatic Aldehydes with Nitromethane. (1912). Journal of the Chemical Society, Transactions. Retrieved from [Link]

-

(A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

-

UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV), c = 0.1 mM, and hydrogen peroxide (V), c = 8 mM, in water. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopic data for (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and extensive data from structurally analogous compounds to provide a highly accurate prediction and interpretation of the spectral features. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development by offering a comprehensive understanding of the structural characterization of this and similar substituted nitrovinylbenzene derivatives.

Introduction

This compound, a derivative of veratraldehyde, belongs to the class of nitroalkenes, which are versatile intermediates in organic synthesis. The presence of the electron-withdrawing nitrovinyl group and the electron-donating methoxy groups on the benzene ring creates a unique electronic environment, making NMR spectroscopy an indispensable tool for its structural elucidation. This guide will delve into the theoretical basis for the expected chemical shifts and coupling constants, providing a framework for the interpretation of its ¹H and ¹³C NMR spectra.

The analysis herein is grounded in the fundamental principles of substituent effects on aromatic systems. The electron-donating methoxy groups increase electron density at the ortho and para positions, while the strongly electron-withdrawing nitrovinyl group significantly deshields adjacent protons and carbons. The interplay of these electronic effects, combined with steric interactions, governs the precise spectral parameters.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the vinyl protons, and the methoxy protons. The analysis is based on data from similar compounds and established substituent chemical shift (SCS) increments.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (vinyl) | ~ 8.0 - 8.2 | d | J(α,β) ≈ 13.5 |

| H-β (vinyl) | ~ 7.5 - 7.7 | d | J(β,α) ≈ 13.5 |

| H-4 (aromatic) | ~ 7.2 - 7.4 | d | J(4,5) ≈ 8.0 |

| H-5 (aromatic) | ~ 7.0 - 7.2 | t | J(5,4) ≈ 8.0, J(5,6) ≈ 8.0 |

| H-6 (aromatic) | ~ 7.3 - 7.5 | d | J(6,5) ≈ 8.0 |

| -OCH₃ (C1) | ~ 3.9 | s | - |

| -OCH₃ (C2) | ~ 3.9 | s | - |

Rationale for ¹H NMR Assignments:

-

Vinyl Protons (H-α and H-β): The protons of the nitrovinyl group are expected to appear as two doublets in the downfield region of the spectrum. The large coupling constant of approximately 13.5 Hz is characteristic of a trans relationship between the two vinyl protons. The proton α to the nitro group (H-α) will be significantly deshielded due to the strong electron-withdrawing nature of the NO₂ group, placing its resonance at a higher chemical shift compared to H-β.

-

Aromatic Protons (H-4, H-5, and H-6): The three adjacent aromatic protons will form an AMX spin system.

-

H-6: This proton is ortho to the electron-withdrawing nitrovinyl group and will be the most deshielded of the aromatic protons.

-

H-4: This proton is ortho to one of the electron-donating methoxy groups and will be the most shielded of the aromatic protons.

-

H-5: This proton is situated between H-4 and H-6 and will experience coupling to both, appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

-

-

Methoxy Protons (-OCH₃): The two methoxy groups are expected to appear as sharp singlets around 3.9 ppm. Due to the free rotation around the C-O bonds, they are likely to be chemically equivalent or have very similar chemical shifts.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Ar-OCH₃) | ~ 150 - 153 |

| C-2 (Ar-OCH₃) | ~ 148 - 151 |

| C-3 (Ar-C=) | ~ 128 - 131 |

| C-4 (Ar-H) | ~ 112 - 115 |

| C-5 (Ar-H) | ~ 125 - 128 |

| C-6 (Ar-H) | ~ 123 - 126 |

| C-α (=CH-NO₂) | ~ 138 - 141 |

| C-β (=CH-Ar) | ~ 135 - 138 |

| -OCH₃ | ~ 56 |

Rationale for ¹³C NMR Assignments:

-

Aromatic Carbons:

-

C-1 and C-2: The carbons bearing the methoxy groups will be the most deshielded of the aromatic carbons due to the electronegativity of the oxygen atoms, appearing in the 148-153 ppm region.

-

C-3: The carbon attached to the nitrovinyl group will also be deshielded, with its chemical shift influenced by the substituent effect of the vinyl group.

-

C-4, C-5, and C-6: The protonated aromatic carbons will appear in the typical aromatic region (110-130 ppm). C-4, being ortho to a methoxy group, is expected to be the most shielded. C-6, ortho to the nitrovinyl group, will be the most deshielded among the protonated carbons.

-

-

Vinyl Carbons (C-α and C-β): Both vinyl carbons will be in the downfield region. C-α, directly attached to the nitro group, will likely be at a slightly higher chemical shift than C-β.

-

Methoxy Carbons (-OCH₃): The carbons of the two methoxy groups are expected to resonate around 56 ppm, a characteristic region for methoxy carbons attached to an aromatic ring.

Experimental Protocols

NMR Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

-

Spectral Width: 0-220 ppm.

-

Visualization of Key Structural Relationships

The connectivity and spatial relationships within this compound can be visualized to better understand the NMR data.

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Nitrostyrenes

Introduction: The Versatility and Significance of Substituted Nitrostyrenes

Substituted β-nitrostyrenes are a class of organic compounds characterized by a nitro group attached to the β-carbon of a styrene framework. These molecules are more than mere synthetic curiosities; they represent a pivotal class of intermediates and pharmacophores in modern organic synthesis and medicinal chemistry.[1][2] Their rich and tunable reactivity, stemming from the potent electron-withdrawing nature of the nitro group conjugated with the aromatic ring, renders them exceptionally versatile building blocks.[3][4]

This guide provides an in-depth exploration of the core physical and chemical properties of substituted nitrostyrenes. We will delve into the synthetic methodologies that underpin their accessibility, the spectroscopic techniques that elucidate their structure, and the predictable yet powerful reactivity patterns that make them invaluable to researchers, scientists, and drug development professionals. The narrative will emphasize the causal relationships between molecular structure, electronic effects, and observable properties, offering not just protocols but a deeper understanding of the "why" behind the experimental choices.

I. Synthesis and Purification: Accessing the Core Scaffold

The cornerstone of any investigation into substituted nitrostyrenes is a reliable and scalable synthetic protocol. The most prevalent and robust method for their preparation is the Henry-Knoevenagel condensation of a substituted aromatic aldehyde with a nitroalkane, typically nitromethane.[5][6]

The Henry-Knoevenagel Condensation: Mechanism and Rationale

This reaction proceeds through a nitroaldol addition followed by dehydration. The choice of catalyst and reaction conditions is critical and directly impacts reaction efficiency, yield, and the purity of the final product.

Caption: General scheme of the Henry-Knoevenagel condensation for β-nitrostyrene synthesis.

Experimental Protocol: Synthesis of 3,4-Methylenedioxy-β-nitrostyrene

This protocol provides a reliable method for the synthesis of a representative substituted nitrostyrene.[5]

Materials:

-

3,4-Methylenedioxybenzaldehyde (piperonal) (30 g, 0.20 mol)

-

Nitromethane (13.4 g, 0.22 mol)

-

Ammonium acetate (7.8 g, 0.1 mol)

-

Glacial acetic acid (50 ml)

Procedure:

-

In a 250-ml round-bottomed flask, combine the 3,4-methylenedioxybenzaldehyde, nitromethane, ammonium acetate, and glacial acetic acid.

-

Fit the flask with a reflux condenser and heat the mixture in a heating mantle at 100°C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 ml of ice-cold water with stirring. A yellow precipitate will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from hot ethanol to obtain bright yellow crystals of 3,4-methylenedioxy-β-nitrostyrene.

-

Dry the purified crystals in a desiccator.

Rationale for Experimental Choices:

-

Ammonium acetate in acetic acid: This catalytic system provides a mildly acidic medium that protonates the nitroaldol intermediate, facilitating dehydration. The acetate ion acts as a base to deprotonate the nitromethane.

-

Refluxing: Heating the reaction mixture provides the necessary activation energy for the condensation and dehydration steps, ensuring a reasonable reaction rate.

-

Recrystallization: This is a crucial purification step to remove unreacted starting materials and any polymeric byproducts, yielding a product of high purity suitable for further use.

II. Physical Properties: Unveiling the Molecular Architecture

The physical properties of substituted nitrostyrenes are a direct consequence of their molecular structure and the interplay of electronic effects. They are typically yellow to orange crystalline solids with moderate solubility in organic solvents and low solubility in water.[7]

Spectroscopic Characterization: A Window into the Molecule

Spectroscopic techniques are indispensable for confirming the structure and purity of synthesized nitrostyrenes.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of a β-nitrostyrene is highly characteristic. The vinyl protons typically appear as two doublets in the downfield region (around 7.5-8.5 ppm) with a large coupling constant (J ≈ 13-16 Hz) for the trans isomer, which is the thermodynamically favored product of the Henry-Knoevenagel condensation. The chemical shifts of the aromatic protons are influenced by the nature and position of the substituents.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the vinyl carbons, with the β-carbon (attached to the nitro group) being significantly deshielded due to the electron-withdrawing effect of the NO₂ group.

2. Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Look for:

-

Asymmetric and symmetric NO₂ stretching: Strong bands typically appear around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

C=C stretching of the alkene: A band of medium intensity is usually observed around 1620-1650 cm⁻¹.

-

C-H out-of-plane bending for a trans-disubstituted alkene: A strong band around 960-980 cm⁻¹.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy: Substituted nitrostyrenes possess an extended conjugated system, resulting in strong UV-Vis absorption. The λ_max is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups can lead to a hypsochromic (blue) shift.

Table 1: Representative Spectroscopic Data for Substituted β-Nitrostyrenes

| Substituent (para) | ¹H NMR (δ, ppm, vinyl protons) | IR (cm⁻¹, NO₂ stretch) | UV-Vis (λ_max, nm) |

| -H | ~7.6 (d), ~8.0 (d) | ~1520, ~1345 | ~310 |

| -OCH₃ | ~7.5 (d), ~7.9 (d) | ~1510, ~1340 | ~350 |

| -Cl | ~7.6 (d), ~8.0 (d) | ~1525, ~1350 | ~315 |

| -NO₂ | ~7.8 (d), ~8.2 (d) | ~1530, ~1355 | ~305 |

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the stereochemistry of the double bond and the planarity of the molecule. For trans-β-nitrostyrene, crystallographic data confirms a monoclinic crystal system.[8] While polymorphism (the existence of multiple crystalline forms) is a theoretical possibility, only one crystalline form of trans-β-nitrostyrene has been reported to date.[8]

III. Chemical Properties and Reactivity: The Heart of Their Utility

The chemical reactivity of substituted nitrostyrenes is dominated by the powerful electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic.

Michael Addition: The Archetypal Reaction

β-Nitrostyrenes are excellent Michael acceptors, readily undergoing conjugate addition with a wide variety of nucleophiles.[3][9] This reaction is a cornerstone of their synthetic utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Mechanism of the Michael addition to a β-nitrostyrene.

Experimental Protocol: Michael Addition of Diethyl Malonate to β-Nitrostyrene

Materials:

-

β-Nitrostyrene (1.49 g, 10 mmol)

-

Diethyl malonate (1.76 g, 11 mmol)

-

Sodium ethoxide (0.1 g, ~1.5 mmol)

-

Ethanol (20 ml)

Procedure:

-

In a 50-ml round-bottomed flask, dissolve β-nitrostyrene and diethyl malonate in ethanol.

-

Add a catalytic amount of sodium ethoxide to the solution and stir at room temperature. The reaction is typically exothermic.

-

Monitor the reaction by TLC until the starting materials are consumed (usually 1-2 hours).

-

Neutralize the reaction mixture with a few drops of glacial acetic acid.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove any salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Michael adduct.

-

Purify the product by column chromatography on silica gel.

Causality in Experimental Design:

-

Sodium ethoxide: A strong base is required to deprotonate the diethyl malonate, generating the nucleophilic enolate.

-

Ethanol: A protic solvent that can stabilize the intermediates and is compatible with the base.

-

Neutralization: Quenches the reaction and prevents potential side reactions during workup.

Denitrative Cross-Coupling Reactions

Beyond their role as Michael acceptors, β-nitrostyrenes are increasingly recognized as versatile partners in denitrative cross-coupling reactions.[10][11] These reactions allow for the stereoselective formation of a diverse range of functionalized alkenes, such as stilbenes, chalcones, and cinnamic acids, by replacing the nitro group.[10][11]

Substituent Effects on Reactivity

The electronic nature of the substituents on the aromatic ring significantly modulates the reactivity of the nitrostyrene.[12][13]

-

Electron-withdrawing groups (EWGs) (e.g., -NO₂, -CN, -CF₃) increase the electrophilicity of the β-carbon, accelerating Michael additions.[9][14]

-

Electron-donating groups (EDGs) (e.g., -OCH₃, -N(CH₃)₂) decrease the electrophilicity of the β-carbon, slowing down Michael additions.

This predictable electronic tuning is a powerful tool for controlling reaction rates and selectivity. A linear correlation between the Hammett substituent constant (σp) and the half-wave reduction potential of substituted nitrostyrenes has been observed, quantitatively demonstrating this electronic influence.[12]

IV. Biological Significance and QSAR

Substituted nitrostyrenes are not only synthetically useful but also exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[15][16][17] The nitrovinyl moiety is often considered the key pharmacophore responsible for these effects.[15][16]

The pro-apoptotic effect of some nitrostyrene derivatives, for instance, is a promising avenue for the development of new anticancer drugs.[15] The mechanism often involves acting as Michael acceptors and reacting with nucleophilic residues (e.g., cysteine) in key cellular proteins.

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity.[18][19] For nitrostyrenes, QSAR models can be developed to predict their toxicity or therapeutic efficacy based on molecular descriptors such as electronic parameters (e.g., Hammett constants), steric parameters, and lipophilicity (logP).[18][20] These models are invaluable in drug discovery for prioritizing the synthesis of new analogues with potentially improved activity and reduced toxicity.

Conclusion

Substituted nitrostyrenes are a class of compounds whose importance is rooted in a harmonious blend of synthetic accessibility, well-defined physicochemical properties, and tunable chemical reactivity. The Henry-Knoevenagel condensation provides a straightforward entry point to this scaffold, while a suite of spectroscopic techniques allows for their unambiguous characterization. Their reactivity, dominated by the electrophilic nature of the β-carbon, opens up a vast landscape of synthetic transformations, most notably the Michael addition. The predictable influence of aromatic substituents on their electronic properties and, consequently, their reactivity and biological activity, makes them an ideal platform for systematic studies in medicinal chemistry and materials science. This guide has aimed to provide not just a collection of facts and protocols, but a deeper, mechanistic understanding of these versatile molecules, empowering researchers to fully harness their potential.

References

- The chemistry of 2-hydroxy-β-nitrostyrenes: Versatile intermediates in synthetic organic chemistry.Organic & Biomolecular Chemistry (RSC Publishing).

- Denitrative Cross-Couplings of Nitrostyrenes.PMC - NIH.

- Electrochemical study of ??-nitrostyrene derivatives: Steric and electronic effects on their electroreduction.

- Structure Activity Analysis of the Pro-Apoptotic, Antitumor Effect of Nitrostyrene Adducts and Rel

- The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols.Benchchem.

- Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene.PMC - NIH.

- Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group.PMC - NIH.

- Denitrative Cross-Couplings of Nitrostyrenes.MDPI.

- Global and local electronic properties of para-substituted β-nitrostyrene analogues (2a-p).

- Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene.MDPI.

-

Ultrasound-Promoted Synthesis of Nitrostyrenes. .

- Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process.Organic Chemistry Portal.

-

The Synthesis of beta-Nitrostyrenes. .

- β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study.

- Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions.wiley.com.

- An In-depth Technical Guide on the Crystalline Structure and Polymorphism of trans-β-Nitrostyrene.Benchchem.

- CAS 102-96-5: β-Nitrostyrene.CymitQuimica.

- A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organoc

- Naturally occurring β-nitrostyrenes.

- β-Nitrostyrene.Wikipedia.

- Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)

- Substituent Effects in Electrophilic Substitutions.Chemistry LibreTexts.

- Quantitative structure–activity rel

- (PDF) Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review.

Sources

- 1. researchgate.net [researchgate.net]

- 2. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 3. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. CAS 102-96-5: β-Nitrostyrene | CymitQuimica [cymitquimica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Denitrative Cross-Couplings of Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

role of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene as a Michael acceptor

An In-Depth Technical Guide to (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene as a Michael Acceptor

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Activated Alkenes in Modern Synthesis

In the landscape of contemporary organic synthesis, the ability to form carbon-carbon bonds with precision and efficiency is paramount. Among the most powerful tools in our arsenal is the Michael addition, or 1,4-conjugate addition, reaction. This transformation relies on the activation of an alkene by an electron-withdrawing group, rendering it susceptible to nucleophilic attack. The β-nitrostyrene scaffold represents a uniquely potent class of Michael acceptors, where the nitro group's profound electron-withdrawing capacity creates a highly electrophilic target. This guide focuses on a specific, yet versatile, member of this family: this compound. We will dissect its reactivity, explore its mechanistic underpinnings, and provide practical insights into its application as a strategic building block for complex molecular architectures, particularly in the realm of pharmaceutical development.

Section 1: Molecular Profile and Electronic Characteristics

This compound is a crystalline solid belonging to the substituted β-nitrostyrene class. Its structure is characterized by a benzene ring substituted with a (E)-2-nitrovinyl group and two adjacent methoxy groups at the 2 and 3 positions.

The key to its function as a Michael acceptor lies in its electronic architecture. The nitro group (NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Through both inductive and resonance effects, it aggressively pulls electron density from the conjugated system of the nitrovinyl moiety. This creates a significant partial positive charge (δ+) on the β-carbon (the carbon atom further from the benzene ring), making it the primary site for nucleophilic attack. The trans or (E)-configuration of the double bond is the thermodynamically more stable isomer and is crucial for effective orbital overlap and reactivity[1].

While the ortho- and meta-methoxy groups are typically considered electron-donating, their influence on the electrophilicity of the β-carbon is secondary to the dominant effect of the nitro group. Their presence, however, is not merely incidental; it provides steric and electronic handles that can be exploited in downstream transformations of the resulting Michael adducts, influencing factors like solubility, crystallinity, and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |

| Molecular Weight | 209.2 g/mol | [2] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 80-84 °C | [2] |

| Configuration | (E) or trans | [1] |

Section 2: The Michael Addition Mechanism: A Stepwise Perspective

The utility of this compound is fundamentally anchored in its behavior as an electrophile in Michael addition reactions[1][3]. The reaction proceeds via the attack of a nucleophile (a 'Michael donor') on the electrophilic β-carbon of the nitroalkene (the 'Michael acceptor').

The Causality of the Mechanism:

-

Nucleophilic Attack: A suitable nucleophile (e.g., an enolate, an amine, or a stabilized carbanion) attacks the electron-deficient β-carbon of the nitrovinyl group. This is the key C-C or C-heteroatom bond-forming step.

-

Formation of a Nitronate Intermediate: This attack breaks the π-bond of the alkene, pushing the electrons onto the nitro group to form a resonance-stabilized nitronate anion intermediate. The stability of this intermediate is a critical driving force for the reaction. The negative charge is delocalized over the α-carbon and the two oxygen atoms of the nitro group.

-

Protonation: The nitronate intermediate is then protonated, typically by the solvent or a mild acid added during workup, to yield the final neutral Michael adduct.

The versatility of this reaction is immense, as the nitro group in the final adduct can be readily converted into a wide array of other functional groups, most notably an amine via reduction, providing a gateway to valuable scaffolds like γ-amino acids and 1,2-amino alcohols[1][4].

Diagram: Generalized Michael Addition Mechanism

Caption: Generalized mechanism of Michael addition to a β-nitrostyrene.

Section 3: Synthetic Protocols and Methodologies

A self-validating protocol is one where the steps are logical, based on established chemical principles, and lead to a verifiable outcome. Here, we present field-proven methods for both the synthesis of the Michael acceptor itself and its subsequent use in a conjugate addition reaction.

Protocol 1: Synthesis of this compound

This procedure is based on a solvent-free Henry (nitro-aldol) condensation, which is both efficient and environmentally conscious. The reaction proceeds by the condensation of 2,3-dimethoxybenzaldehyde with nitromethane[1].

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of the title Michael acceptor.

Step-by-Step Methodology:

-

Reagent Preparation: In a 25 mL beaker suitable for microwave synthesis, combine 2,3-dimethoxybenzaldehyde (1.0 eq), nitromethane (2.0 eq), and a catalytic amount of ammonium acetate (0.2 eq)[1].

-

Microwave Irradiation: Place the beaker in a domestic or laboratory microwave oven and irradiate for approximately 5 minutes. Causality: Microwave energy rapidly heats the polar reagents, dramatically accelerating the rate of the condensation and subsequent dehydration reaction compared to conventional heating.

-

Cooling and Concentration: After irradiation, allow the reaction mixture to cool to ambient temperature. Remove the resulting water and excess nitromethane under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by column chromatography on silica gel. A suitable eluent system is a mixture of petroleum ether, ethyl acetate, and dichloromethane. Self-Validation: The purity of the fractions can be monitored by Thin Layer Chromatography (TLC). The final product should be a yellow solid.

-

Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis). The trans-configuration is confirmed by the large coupling constant (J ≈ 13-14 Hz) between the vinylic protons in the ¹H NMR spectrum[5].

Protocol 2: Michael Addition of Dimethyl Malonate

This protocol details a representative Michael addition using dimethyl malonate as the nucleophile, a common and reliable reaction for β-nitrostyrenes.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq, 0.2 mmol) in a suitable solvent like chlorobenzene or toluene (2 mL), add dimethyl malonate (1.5-2.0 eq)[6].

-

Catalyst Addition: Add a catalytic amount of a suitable base. Triethylamine (Et₃N, 5-10 mol%) is often effective for generating the malonate enolate in situ[6]. For asymmetric synthesis, a chiral organocatalyst like a cinchona alkaloid-derived thiourea would be employed[7].

-

Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction should be monitored by TLC until the starting nitrostyrene is consumed.

-

Workup: Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl). Extract the organic material with a solvent like ethyl acetate (3x).

-

Purification and Characterization: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired Michael adduct. The structure is confirmed by spectroscopic analysis.

Section 4: Applications in Drug Discovery and Development

The Michael adducts derived from this compound are not merely synthetic curiosities; they are valuable intermediates for molecules of pharmaceutical interest. The true synthetic power is unlocked in the subsequent transformations of the nitro group.

-

Access to γ-Aminobutyric Acid (GABA) Analogues: Reduction of the nitro group to a primary amine, followed by hydrolysis and decarboxylation of the malonate ester, can lead to the synthesis of substituted γ-amino acids. GABA analogues are a class of drugs used to treat neurological disorders such as epilepsy and neuropathic pain[4].

-

Synthesis of Phenethylamine Scaffolds: Simple reduction of the nitro group yields a substituted phenethylamine. This structural motif is present in a vast number of neurotransmitters, hormones, and clinically used drugs[8].

-

Proteasome Inhibitors: Aryl-2-nitrovinyl derivatives have been investigated as Michael acceptors for the development of small molecule proteasome inhibitors for cancer therapy[5]. The nitroalkene moiety can covalently bind to nucleophilic residues in the enzyme's active site.

-

General Bioactive Molecules: The versatility of the nitro group allows for its conversion into various functionalities, making the Michael adducts key building blocks for a diverse range of potential therapeutic agents[9][10].

Table 2: Representative Michael Addition Reactions with β-Nitrostyrenes

| Nucleophile (Donor) | Catalyst/Base | Solvent | Product Yield | Reference |

| Dimethyl Malonate | Triethylamine | Dichlorobenzene | Excellent | |

| Acetone | (S)-proline | DMSO | High | [11] |

| Isobutyraldehyde | Diphenylprolinol silyl ether | Toluene | Variable | [4][12] |

| Acetylacetone | Thiourea Organocatalyst | Toluene | 95% | [7] |

| Indole | (Microwave) | N/A | High | [13][14] |

Section 5: Conclusion and Future Outlook

This compound stands as a testament to the strategic power of β-nitrostyrenes in organic synthesis. Its high reactivity as a Michael acceptor, driven by the potent electron-withdrawing nitro group, allows for the efficient formation of C-C and C-heteroatom bonds with a wide range of nucleophiles. The protocols described herein provide a reliable framework for its synthesis and application, underscoring its role as a robust and versatile building block. For researchers in medicinal chemistry and drug development, this compound and its derivatives offer a reliable entry point to complex and biologically relevant molecular scaffolds. The continued development of enantioselective organocatalytic methods for Michael additions will further enhance the value of this acceptor, enabling the direct synthesis of chiral molecules and accelerating the discovery of new therapeutic agents.

References

- Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile: Transition-State Structures and Reaction Mechanism Deduced from Negative Enthalpy of Activation and Analyses of LFERs.

- Michael Addition of Carbonyl Compounds to α,β-Unsatur

- (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry (RSC Publishing).

- Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organoc

- Efforts towards Michael addition of isobutyraldehyde to β-methyl-β- nitrostyrenes. ChemRxiv.

- Research Progress on Reactions Involving β -Nitrostyrene.

- Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC - NIH.

- A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Inform

- 1,2-DIMETHOXY-3-(2-NITROVINYL)BENZENE. lookchem.

- A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organoc

- Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta.

- Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explor

- 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene. PMC - NIH.

- Michael addition to unprotected 3-(2-nitrovinyl)indoles under the conditions of microwave synthesis.

- Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene: The first Michael addition of dipivaloylmethane to an activated olefin.

- Michael addition to 3-(2-nitrovinyl)indoles – route toward aliphatic nitro compounds with heterocyclic substituents.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor

- Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. PMC - NIH.

Sources

- 1. 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. ethz.ch [ethz.ch]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

reactivity of the nitrovinyl group in organic synthesis

An In-Depth Technical Guide to the Reactivity of the Nitrovinyl Group in Organic Synthesis

Authored by a Senior Application Scientist

Abstract

Conjugated nitroalkenes, characterized by the nitrovinyl functional group, represent a class of exceptionally versatile and powerful building blocks in modern organic synthesis. The profound electron-withdrawing nature of the nitro group renders the carbon-carbon double bond highly electrophilic and susceptible to a wide array of nucleophilic and pericyclic reactions. This reactivity profile, coupled with the synthetic flexibility of the nitro group itself—which can be transformed into a plethora of other functional groups—positions nitroalkenes as indispensable intermediates for the construction of complex molecular architectures. This guide provides a comprehensive exploration of the core reactivity principles of the nitrovinyl group, detailing its application in key synthetic transformations such as Michael additions, cycloadditions, and reduction reactions. We will delve into the mechanistic underpinnings of these reactions, highlight advancements in asymmetric catalysis, and provide field-proven protocols to empower researchers in leveraging the full synthetic potential of these remarkable synthons.

The Electronic Architecture and Innate Reactivity of the Nitrovinyl Group

The synthetic utility of the nitrovinyl group is fundamentally rooted in its electronic structure. The nitro group (–NO₂) is one of the strongest electron-withdrawing groups in organic chemistry, exerting a powerful -I (inductive) and -R (resonance) effect. This electronic pull dramatically lowers the electron density of the C=C double bond, rendering the β-carbon exceptionally electrophilic.